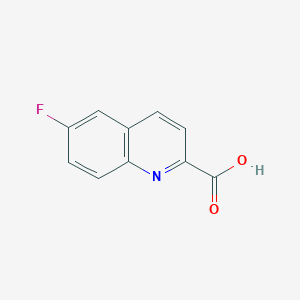

6-Fluoroquinoline-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRMNYOWYGXFBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(=O)O)C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623162 | |

| Record name | 6-Fluoroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86324-51-8 | |

| Record name | 6-Fluoro-2-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86324-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoroquinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Therapeutic Revolution: A Technical History of Quinoline Carboxylic Acid Discovery

For Researchers, Scientists, and Drug Development Professionals

The journey of quinoline carboxylic acids from a laboratory curiosity to a cornerstone of antibacterial therapy is a compelling narrative of serendipity, systematic investigation, and chemical ingenuity. This in-depth guide explores the pivotal moments in the discovery of this crucial class of compounds, providing a technical overview of the foundational synthetic methods, the elucidation of their mechanism of action, and the quantitative data that underscored their therapeutic potential.

Early Encounters with the Quinoline Scaffold

The story begins not with a quest for antibiotics, but with the isolation of quinoline itself from coal tar in 1834 by Friedlieb Ferdinand Runge.[1] For nearly a century, the quinoline ring system remained a subject of academic interest, with chemists developing various methods for its synthesis. Two classical reactions, the Pfitzinger and Gould-Jacobs reactions, emerged as fundamental pillars for constructing the quinoline core, particularly the functionally vital quinoline-4-carboxylic acids.[2]

The Serendipitous Discovery of a New Antibacterial Class

The watershed moment in the history of quinoline carboxylic acids arrived unexpectedly in the early 1960s at the Sterling-Winthrop Research Institute.[3] Scientist George Lesher and his colleagues were working on the synthesis of the antimalarial drug chloroquine.[3][4] During this process, they isolated an impurity from a distillate that exhibited modest antibacterial activity.[5] This byproduct was identified as 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, a regioisomer of an intermediate in the chloroquine synthesis.[5] This fortuitous discovery served as the lead compound for a new research direction, ultimately leading to the synthesis of a related, but structurally distinct, naphthyridine derivative: nalidixic acid.[4][6]

Introduced in 1962 for the treatment of urinary tract infections, nalidixic acid is considered the first clinically useful quinolone antibiotic, although it is technically a naphthyridone.[4][6] This discovery opened the floodgates for the synthesis and evaluation of thousands of analogues, laying the groundwork for the development of the more potent fluoroquinolones in the following decades.[4][7]

Key Synthetic Methodologies

The ability to synthesize a diverse range of quinoline carboxylic acid derivatives was crucial for exploring their structure-activity relationships. The Pfitzinger and Gould-Jacobs reactions were instrumental in this endeavor.

The Pfitzinger Reaction

The Pfitzinger reaction, a robust method for synthesizing substituted quinoline-4-carboxylic acids, involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base.[2]

Experimental Protocol: Pfitzinger Synthesis of 2-phenylquinoline-4-carboxylic acid

Materials:

-

Isatin

-

Acetophenone

-

Potassium hydroxide (KOH)

-

95% Ethanol

-

Hydrochloric acid (HCl) or Acetic acid (for acidification)

-

Water

-

Diethyl ether

Procedure:

-

Preparation of the Isatin Salt: In a round-bottom flask, dissolve potassium hydroxide in 95% ethanol to create a 33% (w/v) solution. To this basic solution, add isatin and stir at room temperature. The initial orange color of the isatin will fade to a pale yellow as the ring opens to form the potassium salt of isatinic acid.

-

Condensation: To the stirred solution of the isatin salt, add the carbonyl compound (in this case, acetophenone).

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 12-13 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Dissolve the residue in water.

-

Extraction: Wash the aqueous solution with diethyl ether to remove any unreacted carbonyl compound.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to precipitate the quinoline-4-carboxylic acid product.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The "first generation" of fluoroquinolones [facm.ucl.ac.be]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Antibacterial activities of ciprofloxacin, norfloxacin, oxolinic acid, cinoxacin, and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Early Synthesis of 6-Fluoroquinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational synthetic routes to 6-fluoroquinoline, a core scaffold in numerous antimicrobial agents. The introduction of a fluorine atom at the 6-position of the quinoline ring was a pivotal moment in medicinal chemistry, leading to the development of the highly successful fluoroquinolone class of antibiotics. This document details the early, seminal methods for constructing this important heterocyclic system, focusing on the Skraup synthesis, the Gould-Jacobs reaction, and the Friedländer synthesis. For each method, a detailed experimental protocol from historical literature is provided, along with quantitative data to allow for comparison and understanding of these early chemical transformations.

The Skraup Synthesis of 6-Fluoroquinoline

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a classic method for quinoline synthesis involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. An early successful application of this method to the synthesis of 6-fluoroquinoline was reported by Sveinbjornsson et al. in 1951, utilizing 4-fluoroaniline as the starting material.

Logical Workflow for the Skraup Synthesis

Experimental Protocol: Skraup Synthesis of 6-Fluoroquinoline

The following protocol is adapted from the work of Sveinbjornsson et al. (1951).

Materials:

-

4-Fluoroaniline

-

Anhydrous Glycerol

-

Sulfuric Acid (concentrated)

-

Ferrous sulfate (as a moderator)

-

An oxidizing agent (e.g., nitrobenzene or arsenic acid)

Procedure:

-

A mixture of 4-fluoroaniline, anhydrous glycerol, and concentrated sulfuric acid is prepared. Ferrous sulfate is added to moderate the reaction.

-

An oxidizing agent, such as nitrobenzene, is added to the mixture.

-

The mixture is carefully heated. The reaction is highly exothermic and requires careful temperature control.

-

After the initial vigorous reaction subsides, the mixture is heated for several more hours to ensure complete reaction.

-

The reaction mixture is cooled and then diluted with water.

-

The solution is neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product and unreacted starting materials.

-

The crude 6-fluoroquinoline is isolated and purified, typically by steam distillation followed by fractional distillation or recrystallization.

Quantitative Data: Skraup Synthesis

| Parameter | Value | Reference |

| Starting Material | 4-Fluoroaniline | Sveinbjornsson et al., 1951 |

| Yield | Not explicitly stated in abstract, requires full paper access. | Sveinbjornsson et al., 1951 |

| Reaction Conditions | Heating with glycerol, H₂SO₄, and an oxidizing agent. | Sveinbjornsson et al., 1951 |

The Gould-Jacobs Reaction for 6-Fluoroquinoline Derivatives

The Gould-Jacobs reaction, reported in 1939, provides a versatile route to 4-hydroxyquinolines, which are key precursors to many fluoroquinolone antibiotics.[1][2] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[1][2] For the synthesis of 6-fluoroquinoline derivatives, a substituted aniline such as 3-chloro-4-fluoroaniline is often used.[3]

Logical Workflow for the Gould-Jacobs Reaction

Experimental Protocol: Gould-Jacobs Reaction

The following is a generalized protocol based on the principles of the Gould-Jacobs reaction for the synthesis of fluoroquinolone precursors.

Materials:

-

3-Chloro-4-fluoroaniline

-

Diethyl ethoxymethylenemalonate (EMME)

-

High-boiling solvent (e.g., diphenyl ether or Dowtherm A)

-

Sodium hydroxide (for hydrolysis)

-

Hydrochloric acid (for acidification)

Procedure:

-

Condensation: An equimolar mixture of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate is heated at approximately 100-130°C for 1-2 hours. The ethanol formed during the reaction is removed by distillation.

-

Cyclization: The resulting anilinomethylenemalonate is added to a high-boiling solvent like diphenyl ether and heated to a high temperature (typically 250-260°C) for a short period (e.g., 30-60 minutes) to effect cyclization.

-

Isolation of the Ester: The reaction mixture is cooled, and a non-polar solvent such as hexane or cyclohexane is added to precipitate the crude ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate. The solid is collected by filtration and washed.

-

Hydrolysis (Saponification): The isolated ester is heated with an aqueous solution of sodium hydroxide to hydrolyze the ester to the corresponding carboxylic acid.

-

Acidification: The reaction mixture is cooled and acidified with hydrochloric acid to precipitate the 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid.

-

Decarboxylation (Optional): The carboxylic acid can be decarboxylated by heating it above its melting point to yield 7-chloro-6-fluoro-4-hydroxyquinoline.

Quantitative Data: Gould-Jacobs Reaction

| Parameter | Value | Reference |

| Starting Material | 3-Chloro-4-fluoroaniline | [3] |

| Reagent | Diethyl ethoxymethylenemalonate (EMME) | [3] |

| Cyclization Temperature | ~250 °C | [4] |

| Yield (Cyclization) | Can be up to 95% with a high-boiling inert solvent.[4] | [4] |

The Friedländer Synthesis of Quinolines

The Friedländer synthesis, first described by Paul Friedländer in 1882, is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to form a quinoline.[5] While less commonly cited for the direct synthesis of simple 6-fluoroquinoline in early literature compared to the Skraup and Gould-Jacobs methods, the principles of the Friedländer synthesis are applicable. The primary challenge in its early application would have been the availability of the requisite 2-amino-5-fluorobenzaldehyde or a corresponding ketone.

Logical Workflow for the Friedländer Synthesis

Experimental Protocol: Friedländer Synthesis (Generalized)

The following is a generalized protocol for the Friedländer synthesis.

Materials:

-

A 2-amino-5-fluoroaryl aldehyde or ketone

-

A ketone or aldehyde with an α-methylene group (e.g., acetone, ethyl acetoacetate, acetaldehyde)

-

Acid or base catalyst (e.g., sodium hydroxide, potassium hydroxide, or p-toluenesulfonic acid)

-

Solvent (e.g., ethanol, water)

Procedure:

-

The 2-amino-5-fluoroaryl carbonyl compound and the second carbonyl compound are dissolved in a suitable solvent.

-

A catalytic amount of acid or base is added to the mixture.

-

The reaction mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).

-

The mixture is cooled, and the product is isolated. This may involve neutralization, extraction, and subsequent purification by recrystallization or chromatography.

Quantitative Data: Friedländer Synthesis

Conclusion

The early syntheses of 6-fluoroquinoline and its derivatives were crucial for the subsequent explosion in the development of fluoroquinolone antibiotics. The Skraup synthesis, Gould-Jacobs reaction, and Friedländer synthesis represent the foundational pillars of quinoline chemistry. While the Skraup reaction provided a direct, albeit often harsh, route to the parent 6-fluoroquinoline, the Gould-Jacobs reaction proved to be exceptionally valuable for creating the 4-hydroxyquinoline core, a key intermediate for many potent antibacterial agents. The Friedländer synthesis, while mechanistically elegant, was likely limited in its early application by the availability of appropriately substituted starting materials. This guide provides a historical and practical overview of these important early synthetic methods for researchers in drug discovery and development.

References

In-depth Technical Guide: 6-Fluoroquinoline-2-Carboxylic Acid

CAS Number: 86324-51-8

This technical guide provides a comprehensive overview of 6-fluoroquinoline-2-carboxylic acid, a pivotal heterocyclic building block in medicinal chemistry and drug development. The document details its chemical properties, synthesis, analytical characterization, and applications, with a focus on its role as a precursor to fluoroquinolone antibiotics. The information is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Core Compound Identification and Physicochemical Properties

This compound is a fluorinated derivative of the quinoline carboxylic acid scaffold. The presence of a fluorine atom at the C-6 position is a key feature that significantly influences the biological activity of its derivatives, most notably in the class of fluoroquinolone antibiotics.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 86324-51-8[1] |

| IUPAC Name | This compound[2][3] |

| Molecular Formula | C₁₀H₆FNO₂[3][4] |

| InChI Key | LNRMNYOWYGXFBK-UHFFFAOYSA-N[1][2] |

| SMILES | C1=CC2=C(C=C(C=C2)F)N=C(C=C1)C(=O)O[3][4] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 191.16 g/mol [1][3] |

| Physical Form | Solid[2] |

| Purity | ≥96% (typical commercial grade)[2] |

| Storage Conditions | Sealed in dry, 2-8°C[2][4] |

Synthesis and Purification

The synthesis of the quinoline ring is a foundational process in organic chemistry with several established named reactions.[1] Contemporary methods often focus on improving efficiency and reducing waste through one-pot procedures and the use of catalysis.[1]

Classical methods for constructing the quinoline core, which can be adapted for this compound, include:

-

Combes Synthesis: The acid-catalyzed cyclization of an aniline (e.g., 4-fluoroaniline) with a β-diketone.[1]

-

Doebner-von Miller Reaction: A variation of the Skraup synthesis using α,β-unsaturated aldehydes or ketones with an aromatic amine in the presence of a strong acid.[1]

-

Skraup Synthesis: Involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1]

The logical flow from starting materials to a purified final product is critical for achieving high-purity material suitable for research and development.

Caption: Generalized workflow for the synthesis and purification of this compound.

The following is a representative protocol based on the Doebner-von Miller reaction, a common method for quinoline synthesis.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-fluoroaniline and a suitable solvent like ethanol.

-

Reagent Addition: Slowly add a mixture of pyruvic acid and an aldehyde (e.g., formaldehyde) to the flask while stirring. An acid catalyst, such as hydrochloric acid or sulfuric acid, is then added dropwise.

-

Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture onto crushed ice to precipitate the crude product.[5]

-

Primary Purification: Filter the resulting solid and wash it with cold water to remove residual acid and other water-soluble impurities.

-

Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[1] This process involves dissolving the compound in the hot solvent and allowing it to cool slowly, causing the pure product to crystallize while impurities remain in the solution.[1]

-

Final Drying: Collect the purified crystals by filtration and dry them under a vacuum to yield the final, high-purity this compound.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of pharmaceuticals, particularly fluoroquinolone antibiotics.[1]

The introduction of a fluorine atom at the C-6 position of the quinoline ring was a major advancement in the development of quinolone antibiotics.[1] This modification, seen in drugs like Norfloxacin and Ciprofloxacin, dramatically enhanced antibacterial potency and broadened the spectrum of activity compared to the first-generation, non-fluorinated quinolones like nalidixic acid.[1][6] The carboxylic acid group at the 2-position is a key handle for chemical modification, allowing for the creation of diverse derivatives through esterification or amidation to explore structure-activity relationships.[1]

Fluoroquinolones derived from this core structure function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, transcription, and repair.[1] Inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death.

Caption: Mechanism of action for fluoroquinolone antibiotics derived from the 6-fluoroquinoline scaffold.

The this compound scaffold serves as a starting point for developing new therapeutic agents. The carboxylic acid functionality is particularly important for creating libraries of compounds for screening.

Caption: Logical workflow for drug discovery using this compound as a starting scaffold.

Spectroscopic and Analytical Data

Spectroscopic techniques are essential for confirming the structure and purity of this compound.

-

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present. The spectrum of this compound shows characteristic absorption bands confirming its structure. A very prominent feature is the broad O-H stretching vibration of the carboxylic acid group, typically observed between 2500 and 3300 cm⁻¹, which is broadened due to intermolecular hydrogen bonding.[1]

-

UV-Visible Spectroscopy: The conjugated aromatic system of the quinoline ring results in characteristic absorption bands in the UV-visible range. The position and intensity of these bands are sensitive to the molecule's electronic structure, including the fluorine and carboxylic acid substituents.[1]

Table 3: Key Spectroscopic Data

| Technique | Feature | Typical Wavenumber / Region |

| FTIR | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad)[1] |

| FTIR | C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹ |

| FTIR | C=C / C=N Stretches (Aromatic) | 1500 - 1600 cm⁻¹ |

| UV-Vis | π → π* Transitions | UV region |

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound is classified with several hazard statements according to the Globally Harmonized System (GHS).

Table 4: GHS Hazard Information

| Hazard Code | Description |

| H302 | Harmful if swallowed[4] |

| H315 | Causes skin irritation[3][4] |

| H319 | Causes serious eye irritation[3][4] |

| H335 | May cause respiratory irritation[2][3] |

Precautionary Statements: Researchers should adhere to standard safety protocols, including wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should occur in a well-ventilated area or a chemical fume hood.[2][3] Avoid inhalation of dust and direct contact with skin and eyes.[4]

References

physical and chemical properties of 6-fluoroquinoline-2-carboxylic acid

An In-depth Technical Guide to 6-Fluoroquinoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound (CAS No: 86324-51-8). It is intended to serve as a core resource for professionals in research and drug development, offering detailed data, experimental methodologies, and an exploration of its relevance in medicinal chemistry.

Core Physical and Chemical Properties

This compound is a fluorinated heterocyclic compound that serves as a crucial building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals.[1] Its structural properties are foundational to its reactivity and potential applications.

Physical Properties

The physical characteristics of this compound are summarized below. These properties are essential for its handling, purification, and formulation.

| Property | Value | Reference |

| Appearance | Solid, Cream to yellow powder | [2] |

| Molecular Formula | C₁₀H₆FNO₂ | [3] |

| Molecular Weight | 191.16 g/mol | [3][4] |

| Exact Mass | 191.03825660 Da | [3][4] |

| pKa | ~5.1 - 5.8 (Estimated for class) | [5] |

| Solubility | Generally poor in water at neutral pH; Soluble in polar protic solvents like ethanol. | [4][6] |

| Storage | Sealed in a dry environment at 2-8°C | [7] |

| Topological Polar Surface Area | 50.2 Ų | [3] |

Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 86324-51-8 | [3][4] |

| IUPAC Name | This compound | [3] |

| InChI Key | LNRMNYOWYGXFBK-UHFFFAOYSA-N | [3][4] |

| SMILES | C1=CC2=C(C=CC(=N2)C(=O)O)C=C1F | [3] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound. The following table summarizes the expected spectral characteristics based on its structure and data from analogous compounds.

| Technique | Expected Characteristics | Reference |

| ¹H NMR | ~12 ppm: Broad singlet for the carboxylic acid proton (-COOH). 7.0 - 9.0 ppm: Multiplets for aromatic protons on the quinoline ring, showing H-F coupling. | [4] |

| ¹³C NMR | ~160 - 180 ppm: Carbonyl carbon of the carboxylic acid. ~110 - 150 ppm: Aromatic carbons. The carbon at position 6 will show splitting due to C-F coupling. | [4][8] |

| ¹⁹F NMR | A single signal is expected for the fluorine atom at the C-6 position. A chemical shift similar to related structures (-137 ppm) is anticipated. | [4][9] |

| FTIR | 2500 - 3300 cm⁻¹: Very broad O-H stretching vibration due to intermolecular hydrogen bonding of the carboxylic acid dimer. ~1710 cm⁻¹: Strong C=O stretching for the carbonyl group in the dimer. | [4][8][10] |

| Mass Spec. | HRMS (ESI) can confirm the calculated exact mass of 191.03825660 Da. | [3][4] |

Chemical Reactivity and Synthesis

Reactivity

The chemical behavior of this compound is dictated by its two primary functional components: the carboxylic acid group and the fluoroquinolone core.

-

Carboxylic Acid Group: The -COOH group at the 2-position is a prime site for derivatization. It readily undergoes standard carboxylic acid reactions, such as esterification with alcohols and amidation with amines, allowing for the creation of extensive compound libraries for structure-activity relationship (SAR) studies.[4]

-

Fluoroquinoline Core: The aromatic ring system is relatively stable. However, the presence of the electron-withdrawing fluorine atom at the C-6 position influences the electron density of the ring, affecting its susceptibility to electrophilic and nucleophilic substitution reactions.[4] This fluorine atom is a hallmark of fluoroquinolone antibiotics, where it is known to enhance metabolic stability and target binding affinity.[4]

Experimental Protocols

Protocol 1: General Synthesis via Gould-Jacobs Reaction Pathway

A prevalent method for synthesizing the quinoline core of this molecule involves a variation of the Gould-Jacobs reaction, starting with a substituted aniline.

-

Reactant Preparation: Begin with 4-fluoroaniline.

-

Condensation: React 4-fluoroaniline with diethyl ethoxymethylenemalonate (EMME). This reaction is typically performed by heating the reactants, often without a solvent, to form an intermediate acrylate.

-

Cyclization: The resulting intermediate is heated to a higher temperature (often in a high-boiling point solvent like diphenyl ether) to induce thermal cyclization. This step forms the quinoline ring system.

-

Hydrolysis: The ester group at the 2-position is hydrolyzed to the corresponding carboxylic acid using a strong base (e.g., sodium hydroxide), followed by acidification to precipitate the final product, this compound.[11]

Protocol 2: Purification by Recrystallization

Purity is paramount for analytical and biological studies. Recrystallization is a standard and effective purification technique.

-

Solvent Selection: Choose a polar protic solvent system, such as an ethanol/water mixture. The ideal solvent will dissolve the compound completely at high temperatures but poorly at low temperatures.[4]

-

Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent to create a saturated solution.

-

Decolorization (Optional): If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote the formation of well-defined crystals.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under a vacuum.

References

- 1. nbinno.com [nbinno.com]

- 2. 6-Fluoroquinoline-2-carboxaldehyde, 97% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | C10H6FNO2 | CID 22169810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 86324-51-8 | Benchchem [benchchem.com]

- 5. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ldh.la.gov [ldh.la.gov]

- 7. achmem.com [achmem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

The Strategic Imperative of Fluorine in Quinoline-Based Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into the quinoline scaffold has been a transformative event in medicinal chemistry, catapulting a versatile heterocyclic core into a new era of therapeutic efficacy. This guide provides a comprehensive technical analysis of the multifaceted roles of fluorine in modulating the biological activity of quinoline derivatives. We will dissect the profound impact of this unique halogen on physicochemical properties, pharmacokinetic profiles, and target engagement across a spectrum of therapeutic areas, from infectious diseases to oncology. By synthesizing mechanistic insights with practical experimental methodologies, this document serves as an authoritative resource for researchers engaged in the rational design and development of next-generation fluorinated quinoline-based therapeutics.

Introduction: The Flourishing Era of Fluorinated Quinolines

The quinoline ring system, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in drug discovery, forming the structural basis of numerous natural and synthetic bioactive compounds. However, the strategic incorporation of fluorine, the most electronegative element, has unlocked unprecedented potential, leading to the development of blockbuster drugs and a plethora of promising clinical candidates.

The journey began in earnest with the discovery of the fluoroquinolone antibiotics. The addition of a single fluorine atom at the C-6 position of the quinoline nucleus resulted in a dramatic enhancement of antibacterial potency, a breakthrough that transformed the treatment of bacterial infections.[1] This seminal discovery ignited a wave of research into the "fluorine effect," a now well-established strategy in medicinal chemistry to fine-tune the properties of drug candidates.[2]

This guide moves beyond a singular focus on antibiotics to provide a holistic view of fluorine's impact on the broader spectrum of quinoline biological activities, including their burgeoning roles as anticancer, antifungal, and central nervous system (CNS) active agents. We will explore the causal relationships between fluorine substitution and the observed biological outcomes, providing the foundational knowledge necessary for informed and innovative drug design.

The Physicochemical Alchemy of Fluorination

The unique properties of the fluorine atom—its small van der Waals radius (1.47 Å, comparable to hydrogen at 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the C-F bond—are the wellspring of its profound influence on a molecule's behavior.[3][4] When introduced into the quinoline scaffold, fluorine acts as a molecular alchemist, transmuting key physicochemical properties that govern a drug's journey through the body.

Modulation of Basicity (pKa) and Lipophilicity (LogP)

Fluorine's potent electron-withdrawing inductive effect can significantly lower the pKa of nearby basic nitrogen atoms, a common feature in the quinoline core and its substituents.[5] This reduction in basicity can have a cascade of beneficial effects, including enhanced membrane permeability and improved oral bioavailability, as the less basic molecule is more likely to exist in a neutral, more lipophilic state at physiological pH.[5]

The effect of fluorine on lipophilicity (LogP) is more nuanced and highly dependent on the position of substitution. While a single fluorine atom on an aromatic ring often leads to a slight increase in LogP, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group can sometimes decrease lipophilicity.[6] This ability to fine-tune the hydrophilic-lipophilic balance is a powerful tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Comparative Physicochemical Properties of Quinoline vs. 6-Fluoroquinoline

| Property | Quinoline | 6-Fluoroquinoline | Rationale for Change |

| Molecular Formula | C₉H₇N | C₉H₆FN | Substitution of H with F |

| Molar Mass | 129.16 g/mol [4] | 147.15 g/mol [7] | Addition of a fluorine atom |

| pKa | 4.94[8] | ~3.5-4.5 (estimated) | The electron-withdrawing fluorine atom at C-6 reduces the electron density on the quinoline nitrogen, making it less basic. |

| LogP | 2.04[8] | ~2.2-2.4 (estimated) | The lipophilic nature of the fluorine atom generally increases the overall lipophilicity of the molecule. |

Enhancing Metabolic Stability

One of the most celebrated roles of fluorine in drug design is its ability to act as a "metabolic shield."[5] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] By strategically placing fluorine atoms at known metabolic "hot spots" on the quinoline ring or its substituents, medicinal chemists can block these sites of enzymatic attack, thereby increasing the drug's half-life and bioavailability.[5]

For instance, the introduction of a trifluoromethyl group can prevent benzylic hydroxylation, a common metabolic pathway for many drug molecules.[6] This enhanced metabolic stability often translates to a lower required dose and less frequent administration, improving patient compliance.

Bioisosterism: Fluorine as a Versatile Mimic

The concept of bioisosterism, where one atom or group of atoms is replaced by another with similar physical or chemical properties to produce a molecule with similar biological activity, is a cornerstone of medicinal chemistry.[2] Fluorine's small size and unique electronic properties make it an excellent bioisostere for a hydrogen atom or a hydroxyl group.[9]

This substitution can lead to improved target binding affinity through favorable electrostatic interactions, such as hydrogen bonds, where the fluorine atom can act as a weak hydrogen bond acceptor.[9] While the strength of these interactions is modest, they can collectively contribute to a significant enhancement in potency.[9]

Fluorine's Impact on Antibacterial Activity: The Fluoroquinolone Paradigm

The fluoroquinolones are a testament to the transformative power of fluorine in drug design. Their mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[10] These enzymes are responsible for managing the topology of bacterial DNA during replication and transcription. By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has cleaved the DNA, leading to double-strand breaks and ultimately, bacterial cell death.[10]

The Critical Role of the C-6 Fluorine

The introduction of a fluorine atom at the C-6 position of the quinolone ring was a watershed moment, dramatically broadening the antibacterial spectrum and increasing potency.[9] This enhancement is attributed to several factors:

-

Improved Target Affinity: The C-6 fluorine is believed to enhance the binding affinity of the drug to the DNA gyrase-DNA complex.[6]

-

Increased Cell Penetration: The altered electronic properties conferred by the fluorine atom can improve the drug's ability to penetrate the bacterial cell wall.[6]

The following diagram illustrates the generalized mechanism of action of fluoroquinolones.

Caption: Fluoroquinolone mechanism of action.

Structure-Activity Relationships (SAR) Beyond C-6

While the C-6 fluorine is a hallmark of the fluoroquinolone class, substitutions at other positions on the quinoline ring also play a crucial role in defining the antibacterial spectrum and potency:

-

N-1 Position: A cyclopropyl group at this position, as seen in ciprofloxacin, generally confers potent activity against Gram-negative bacteria.

-

C-7 Position: The substituent at this position significantly influences the antibacterial spectrum. A piperazine ring, for example, enhances activity against Pseudomonas aeruginosa.

-

C-8 Position: Substitution at this position can modulate activity and pharmacokinetic properties. An additional fluorine atom at C-8 can increase activity against Gram-positive bacteria.

Table 2: Comparative Antibacterial Activity of Selected Fluoroquinolones

| Compound | Key Structural Features | Spectrum of Activity | Representative MIC (μg/mL) vs. E. coli |

| Nalidixic Acid | Non-fluorinated | Gram-negative (limited) | 4-16 |

| Norfloxacin | C-6 Fluoro, C-7 Piperazine | Broad-spectrum, enhanced Gram-negative | 0.06-0.25 |

| Ciprofloxacin | N-1 Cyclopropyl, C-6 Fluoro, C-7 Piperazine | Potent broad-spectrum, excellent anti-pseudomonal | 0.008-0.03 |

| Moxifloxacin | C-8 Methoxy, bulky C-7 substituent | Enhanced Gram-positive and anaerobic activity | 0.03-0.12 |

Note: MIC values are approximate and can vary depending on the specific strain and testing conditions.

The Expanding Frontier: Fluorinated Quinolines in Oncology

The success of fluorinated quinolines in antibacterial therapy has inspired their exploration in other therapeutic areas, with oncology being a particularly promising frontier.[8] Several fluorinated quinoline derivatives have demonstrated potent anticancer activity through diverse mechanisms of action.

Mechanisms of Anticancer Activity

Unlike their antibacterial counterparts, the anticancer mechanisms of fluorinated quinolines are more varied and often involve the inhibition of key signaling pathways that are dysregulated in cancer cells. These mechanisms include:

-

Kinase Inhibition: Many fluorinated quinolines act as potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Src kinase, which are crucial drivers of tumor growth and proliferation.[11]

-

Tubulin Polymerization Inhibition: Some derivatives disrupt the dynamics of microtubule formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

-

Topoisomerase Inhibition: Similar to their antibacterial action, some anticancer quinolines target human topoisomerases, leading to DNA damage in rapidly dividing cancer cells.[8]

-

Induction of Apoptosis: Many fluorinated quinolines have been shown to induce programmed cell death through various intrinsic and extrinsic pathways.[12]

The following diagram illustrates a simplified overview of the diverse anticancer mechanisms of fluorinated quinolines.

Caption: Diverse anticancer mechanisms of fluorinated quinolines.

Structure-Activity Insights in Anticancer Quinolines

Recent studies have begun to elucidate the SAR of fluorinated quinolines in the context of cancer. For example, in a series of novel fluorinated quinoline analogues evaluated against triple-negative breast cancer (TNBC) cells, the position of fluorine substitution on a phenyl ring attached to the quinoline core was found to be critical for activity.[13]

Table 3: Comparative Anticancer Activity (IC₅₀, μM) of Fluorinated Quinoline Analogs in TNBC Cells

| Compound ID | Fluorine Substitution Pattern | IC₅₀ (μM) vs. MDA-MB-468 Cells |

| 6a | 3'-Fluoro | 4.0 |

| 6b | 4'-Fluoro | 5.0 |

| 6d | 3',4'-Difluoro | 4.0 |

| 6e | 4'-Trifluoromethyl | 20.0 |

Data adapted from a study by S. B. Singh et al. (2025).[13]

This data suggests that direct attachment of fluorine to the phenyl ring is more favorable for anticancer activity than a trifluoromethyl group in this particular scaffold.[13]

Emerging Applications: Antifungal and CNS-Active Agents

The versatility of the fluorinated quinoline scaffold extends beyond antibacterial and anticancer applications. Researchers are actively exploring their potential as antifungal and CNS-active agents.

Antifungal Activity

Fluorinated quinolines have shown promise as novel antifungal agents. For instance, a series of fluorinated quinoline analogs have been synthesized and shown to exhibit good activity against a range of phytopathogenic fungi.[14] The mechanism of action for some of these compounds is thought to involve the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway.[15]

Central Nervous System (CNS) Activity

The ability of fluorine to modulate lipophilicity and metabolic stability makes it an attractive tool for designing drugs that can cross the blood-brain barrier (BBB).[16] Fluorinated quinoline derivatives are being investigated for a variety of CNS disorders. The mechanisms of action in the CNS are diverse and can involve interactions with various receptors and enzymes within the brain.[6]

Experimental Protocols: A Practical Guide

To facilitate further research in this field, this section provides detailed, step-by-step methodologies for key experiments cited in this guide.

Synthesis of Fluorinated Quinoline Derivatives

The synthesis of fluorinated quinolines can be achieved through various methods. A common approach is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

Protocol: Microwave-Assisted Friedländer Synthesis of a Functionalized Quinoline [17]

-

Reactant Preparation: In a microwave-safe vial, combine 2-aminobenzophenone (1 equivalent) and a ketone with an α-methylene group (e.g., 1-acetyl-4-piperidone, 1.2 equivalents).

-

Solvent and Catalyst: Add glacial acetic acid to the vial to serve as both the solvent and the acid catalyst.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 160°C for 5 minutes.

-

Workup: After cooling, dilute the reaction mixture with water and neutralize with a saturated sodium bicarbonate solution.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired functionalized quinoline.

The following diagram illustrates the general workflow for this synthesis.

Caption: Workflow for microwave-assisted Friedländer synthesis.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard in vitro method to assess the susceptibility of a compound to metabolism by CYP enzymes.[18]

Protocol: Liver Microsomal Stability Assay [18]

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Thaw pooled liver microsomes (e.g., human, rat) on ice.

-

Prepare a 100 mM phosphate buffer (pH 7.4).

-

Prepare an NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the liver microsomes to the phosphate buffer to a final concentration of 0.5 mg/mL.

-

Add the test compound to the microsome suspension to a final concentration of 1 µM.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the NADPH regenerating system. Include a parallel incubation without NADPH as a negative control.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Analysis:

-

Centrifuge the plate to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

-

Data Calculation:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

Determine the in vitro half-life (t½) from the slope of the linear regression.

-

Calculate the intrinsic clearance (CLint).

-

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[19]

Protocol: DNA Gyrase Supercoiling Assay [19]

-

Reaction Setup: On ice, prepare a master mix containing 5x assay buffer, relaxed pBR322 plasmid DNA (0.5 µg per reaction), and water.

-

Inhibitor Addition: Aliquot the master mix into reaction tubes. Add the test compound (dissolved in DMSO) at various concentrations to the tubes. Include a solvent-only control.

-

Enzyme Addition: Dilute the DNA gyrase enzyme in dilution buffer and add it to the reaction tubes to initiate the reaction.

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and EDTA.

-

Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at 90V for approximately 90 minutes.

-

Visualization: Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. The inhibition of supercoiling will result in a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band.

Conclusion and Future Perspectives

The strategic incorporation of fluorine has proven to be a remarkably effective strategy for enhancing the biological activity and drug-like properties of quinoline derivatives. From the well-established fluoroquinolone antibiotics to the emerging classes of anticancer and antifungal agents, the "fluorine effect" continues to drive innovation in drug discovery.

The future of fluorinated quinolines is bright, with ongoing research focused on:

-

Novel Synthetic Methodologies: The development of more efficient and regioselective methods for fluorinating the quinoline scaffold will enable the synthesis of a wider diversity of novel compounds.[5][20]

-

Expanding Therapeutic Applications: The exploration of fluorinated quinolines for new therapeutic targets, including neurodegenerative diseases and viral infections, is a rapidly growing area of research.

-

Overcoming Drug Resistance: In the context of infectious diseases, the design of new fluorinated quinolines that can overcome existing resistance mechanisms is a critical priority.

As our understanding of the intricate interplay between fluorine substitution and biological activity deepens, we can expect the rational design of fluorinated quinolines to yield a new generation of safer and more effective medicines. This guide serves as a foundational resource for the researchers and scientists at the forefront of this exciting field, providing the technical knowledge and practical insights necessary to harness the full potential of fluorine in quinoline-based drug discovery.

References

- 1. Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. vapourtec.com [vapourtec.com]

- 6. Fluorinated quinazolones III: synthesis and CNS depressant activity of fluorinated quinazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoline, 6-fluoro- | C9H6FN | CID 196975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. DOT Language | Graphviz [graphviz.org]

- 18. benchchem.com [benchchem.com]

- 19. Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources [organic-chemistry.org]

Spectroscopic Profile of 6-Fluoroquinoline-2-carboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-fluoroquinoline-2-carboxylic acid (C₁₀H₆FNO₂), a key heterocyclic compound with applications in medicinal chemistry and drug discovery. Due to the limited availability of experimentally derived spectra in public literature, this document compiles predicted data based on established spectroscopic principles and data from structurally analogous compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and further development of derivatives of this molecule.

Molecular and Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₆FNO₂ |

| Molecular Weight | 191.16 g/mol [1] |

| Exact Mass | 191.03825660 Da[1] |

| CAS Number | 86324-51-8[2] |

Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. These values are derived from computational models and analysis of similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are detailed below.

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the carboxylic acid proton and the aromatic protons on the quinoline ring system.

| Predicted ¹H NMR Data | |

| Proton | Predicted Chemical Shift (δ, ppm) |

| -COOH | ~12.0 (broad singlet) |

| Aromatic CH | 7.0 - 9.0 (multiplets and doublets) |

The broadness of the carboxylic acid proton signal is due to hydrogen bonding and its exchange with trace amounts of water. The aromatic protons' chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom, the carboxylic acid group, and the fluorine atom. The fluorine atom at the C-6 position is expected to cause splitting of adjacent proton signals (H-F coupling).[2]

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Predicted ¹³C NMR Data | |

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -COOH | 165 - 185 |

| Aromatic C | 110 - 150 |

| C-F | Variable (doublet due to ¹JCF coupling) |

The carbon of the carboxylic acid group appears significantly downfield. The carbon atom directly bonded to the fluorine (C-6) will exhibit a characteristic doublet with a large coupling constant (¹JCF).

¹⁹F NMR (Fluorine-19 NMR)

Fluorine-19 NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule.

| Predicted ¹⁹F NMR Data | |

| Fluorine | Predicted Chemical Shift (δ, ppm) |

| C6-F | ~ -110 to -140 |

A single resonance is expected for the fluorine atom at the C-6 position. The chemical shift is referenced to a standard such as CFCl₃. For comparison, the C⁶F signal in a structurally similar compound, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, appears at -137.06 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below.

| Predicted IR Absorption Bands | |

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500 - 3300 (very broad) |

| C=O (Carboxylic Acid) | 1700 - 1725 (strong) |

| C=C & C=N (Aromatic) | 1500 - 1600 |

| C-F | 1000 - 1300 |

The O-H stretch of the carboxylic acid is typically very broad due to intermolecular hydrogen bonding.[2] The C=O stretch is a strong, sharp band.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Mass Spectrometry Data | |

| Parameter | Value |

| Calculated Exact Mass | 191.03825660 Da[1] |

| Ionization Mode | Electrospray Ionization (ESI) is suitable |

| Expected [M+H]⁺ | 192.0455 |

| Key Fragmentation | Loss of H₂O, CO, and COOH |

High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

Experimental Protocols

While specific experimental protocols for this compound are not available in the reviewed literature, the following are general methodologies that can be adapted for its analysis.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. The spectral width should encompass the expected chemical shift range (e.g., 0-15 ppm).

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon. A larger number of scans will be required compared to ¹H NMR.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-specific probe or by tuning a broadband probe to the fluorine frequency.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard for ¹⁹F.

IR Spectroscopy Protocol

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for analysis.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography (LC) system for sample introduction.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. Use high-resolution data to confirm the elemental composition.

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Logical Relationship in Spectroscopic Data Interpretation

This diagram illustrates the logical flow of information from different spectroscopic techniques to confirm the chemical structure.

References

Solubility of 6-Fluoroquinoline-2-Carboxylic Acid in Organic Solvents: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 6-fluoroquinoline-2-carboxylic acid in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound in common organic solvents was found. This guide, therefore, provides available solubility data for structurally related compounds, including the parent compound quinoline-2-carboxylic acid and other fluoroquinolone derivatives, to offer valuable insights. Additionally, a detailed, generalized experimental protocol for determining the thermodynamic solubility of a solid organic compound is presented, along with a visual representation of the experimental workflow.

Quantitative Solubility Data for Structurally Related Compounds

While data for this compound is not available, the following tables summarize the solubility of quinoline-2-carboxylic acid and other relevant fluoroquinolone compounds in specified solvents. This information can serve as a useful proxy for estimating the potential solubility of this compound.

Table 1: Solubility of Quinoline-2-Carboxylic Acid

| Compound | Solvent | Temperature (°C) | Solubility (mg/mL) |

| Quinoline-2-carboxylic acid | Water | 25 | 14.0[1] |

Table 2: Solubility of Selected Fluoroquinolones in n-Butanol

| Compound | Solvent | Temperature (°C) | Solubility (µg/mL) | Molar Solubility (M) |

| Ciprofloxacin | n-Butanol | 25 | 77.50 | 2.01 x 10⁻⁴ |

| Ofloxacin | n-Butanol | 25 | 162.50 | 4.50 x 10⁻⁴ |

| Norfloxacin | n-Butanol | 25 | 225.00 | 7.05 x 10⁻⁴ |

Note: The study on fluoroquinolones in n-butanol indicated that solubility increased with temperature.[2]

General literature suggests that quinoline carboxylic acids are often recrystallized from polar protic solvents such as ethanol or ethanol-water mixtures, indicating good solubility in these solvents at elevated temperatures.[3][4]

Experimental Protocol: Determination of Thermodynamic Solubility

The following is a detailed methodology for determining the thermodynamic solubility of a solid organic compound like this compound using the shake-flask method.[5][6][7] This method is considered the gold standard for measuring equilibrium solubility.[7][8]

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, methanol, acetone, n-butanol)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Mobile phase for HPLC or solvent for UV-Vis analysis

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.[7]

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to a specific temperature (e.g., 25°C).

-

Shake the vial for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is common.[5][6]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen detection method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Analyze the diluted sample solution using the same method.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

Calculate the original concentration of the saturated solution by taking the dilution factor into account. This value represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for determining the thermodynamic solubility of a solid.

References

- 1. Quinaldic Acid | C10H7NO2 | CID 7124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jsppharm.org [jsppharm.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 86324-51-8 | Benchchem [benchchem.com]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. enamine.net [enamine.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. researchgate.net [researchgate.net]

Theoretical and Spectroscopic Analysis of 6-Fluoroquinoline-2-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to studying 6-fluoroquinoline-2-carboxylic acid. While direct, in-depth theoretical studies on this specific molecule are not extensively published, this document outlines established computational and experimental protocols based on closely related quinoline derivatives. It serves as a foundational resource for researchers aiming to investigate its structural, spectroscopic, and electronic properties.

Molecular Properties and Computed Data

This compound (C₁₀H₆FNO₂) is a fluorinated heterocyclic compound with significant potential in medicinal chemistry, particularly as a scaffold for novel therapeutic agents.[1][2] Its structural and electronic properties can be predicted using computational methods, providing valuable insights prior to experimental synthesis and analysis.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆FNO₂ | [2] |

| Molecular Weight | 191.16 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 86324-51-8 | [2] |

| XLogP3-AA | 2.2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Topological Polar Surface Area (TPSA) | 63.08 Ų | [3] |

Table 1: Computed Molecular Properties of this compound.

Theoretical Studies: A Methodological Framework

Detailed theoretical analysis of this compound can be conducted using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). These methods are well-established for predicting the properties of quinoline derivatives.[4][5][6]

A robust computational study would involve the following steps, typically performed using software packages like Gaussian:[4][5]

-

Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a common and reliable choice for such calculations.[4][5]

-

Vibrational Frequency Analysis: This is performed on the optimized geometry to predict the infrared (IR) spectrum. The absence of imaginary frequencies confirms that the structure is a true energy minimum. Calculated frequencies are often scaled by a factor (e.g., 0.961) to better match experimental data.[4][7]

-

NMR Spectroscopy Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the ¹H and ¹³C NMR chemical shifts.[8][9] These theoretical values can then be correlated with experimental spectra to aid in peak assignment.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[4]

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization.[4]

Based on studies of similar carboxylic acids and quinoline compounds, the following table summarizes the expected ranges for key theoretical data.[4][5][7][10]

| Data Type | Parameter | Predicted Value/Range | Notes |

| IR Spectroscopy | ν(O-H) stretch (broad) | 2500-3300 cm⁻¹ | Characteristic of hydrogen-bonded carboxylic acid dimers.[1][10] |

| ν(C=O) stretch | ~1710-1760 cm⁻¹ | Position depends on hydrogen bonding and conjugation.[7][10] | |

| ν(C-F) stretch | ~1200-1300 cm⁻¹ | Typical range for aryl fluorides. | |

| ¹H NMR | δ(COOH) | > 12 ppm | Deshielded proton, often a broad singlet.[10] |

| δ(Aromatic H) | 7.0 - 9.0 ppm | Chemical shifts influenced by F, N, and COOH groups.[1] | |

| ¹³C NMR | δ(C=O) | 165 - 185 ppm | Carboxyl carbon in an aromatic system.[10] |

| δ(Aromatic C) | 110 - 150 ppm | Includes carbons directly bonded to F and N. | |

| FMO Analysis | HOMO-LUMO Gap (ΔE) | ~4.4 eV | Based on similar quinoline derivatives.[4] |

Table 2: Predicted Theoretical and Spectroscopic Data Ranges.

Experimental Protocols

The synthesis of this compound can be achieved through established methods for quinoline ring construction, such as the Doebner-von Miller reaction or the Skraup synthesis, followed by functional group manipulation.[1] A plausible synthetic route starts from a substituted aniline.

Protocol: Modified Doebner-von Miller Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroaniline (1 equivalent) with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid catalyst (e.g., hydrochloric acid or sulfuric acid).

-

Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

-

Purification: Filter the crude solid and purify it using recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.[1]

FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried compound with potassium bromide powder and pressing it into a thin disk.

-

Data Acquisition: Record the FTIR spectrum from 4000 to 400 cm⁻¹.

-

Analysis: Identify the characteristic broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) and the C=O stretch (~1710 cm⁻¹).[1][10]

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum on a spectrometer (e.g., 400 MHz or higher). The carboxylic acid proton is expected as a broad singlet downfield (>12 ppm), with aromatic protons appearing between 7.0 and 9.0 ppm.[1][10]

-

¹³C NMR Acquisition: Acquire the carbon spectrum. The carboxyl carbon should appear in the 165-185 ppm region.[10]

High-Resolution Mass Spectrometry (HRMS)

-

Analysis: Perform HRMS to confirm the elemental composition of the synthesized compound, which should match the molecular formula C₁₀H₆FNO₂.[1]

Biological Relevance and Signaling Pathways

The 6-fluoroquinoline core is a key pharmacophore in fluoroquinolone antibiotics.[1] These drugs exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1] Molecular docking studies on related compounds have elucidated the binding interactions within the active sites of these enzymes.

This technical guide provides a framework for the comprehensive theoretical and experimental investigation of this compound. By combining computational predictions with empirical data, researchers can fully elucidate the properties of this compound and explore its potential applications in drug discovery and development.

References

- 1. This compound | 86324-51-8 | Benchchem [benchchem.com]

- 2. This compound | C10H6FNO2 | CID 22169810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Quinoline: A Privileged Scaffold in Drug Discovery - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been recognized as a "privileged structure" in medicinal chemistry. Its remarkable versatility and ability to interact with a wide range of biological targets have established it as a cornerstone in the development of numerous therapeutic agents. This technical guide provides an in-depth exploration of the discovery and development of quinoline as a privileged scaffold, with a focus on its applications in anticancer and antibacterial drug discovery. This document details quantitative biological data, comprehensive experimental protocols, and visual representations of key signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Biological Activity

The therapeutic potential of quinoline derivatives is underscored by their potent biological activities across various disease models. The following tables summarize the quantitative data for representative quinoline compounds, providing a comparative overview of their efficacy.

Anticancer Activity of Quinoline Derivatives

The anticancer activity of quinoline derivatives is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the proliferation of cancer cells by 50%. Lower IC50 values indicate greater potency.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone Derivatives | |||

| 12e | MGC-803 (Gastric Cancer) | 1.38 | [1] |

| HCT-116 (Colon Cancer) | 5.34 | [1] | |

| MCF-7 (Breast Cancer) | 5.21 | [1] | |

| 4,7-Disubstituted Quinolines | |||

| 7-chloro-4-quinolinylhydrazone derivative (36) | SF-295 (CNS Cancer) | 0.314 - 4.65 | [2] |

| HCT-8 (Colon Cancer) | 0.314 - 4.65 | [2] | |

| HL-60 (Leukemia) | 0.314 - 4.65 | [2] | |

| N-phenylquinolin-4-amine Derivatives | |||

| 11x | HCT-116 (Colon Cancer) | 2.56 | [3] |

| RKO (Colon Cancer) | 3.67 | [3] | |

| A2780 (Ovarian Cancer) | 3.46 | [3] | |

| HeLa (Cervical Cancer) | 2.71 | [3] | |

| Pim-1 Kinase Inhibitors | |||

| 9g | PC-3 (Prostate Cancer) | 1.29 | [4] |

Antibacterial Activity of Quinoline Derivatives

The antibacterial efficacy of quinoline derivatives is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Oxazino Quinoline Derivatives | |||

| 5d | Staphylococcus aureus (MRSA) | 4 - 16 | [5] |

| Enterococcus faecalis (VRE) | 4 - 16 | [5] | |

| Escherichia coli | 0.125 - 8 | [5][6] | |

| Quinoline-2-one Derivatives | |||

| 6c | Staphylococcus aureus (MRSA) | 0.75 | [7] |

| Enterococcus faecalis (VRE) | 0.75 | [7] | |

| Staphylococcus epidermidis (MRSE) | 2.50 | [7] | |

| Facilely Accessible Quinolines | |||

| 4 | Staphylococcus aureus (MRSA) | 0.75 | [8] |

| Enterococcus faecalis (VRE) | 0.75 | [8] | |

| 6 | Clostridioides difficile | 1.0 | [8] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. This section provides methodologies for the synthesis of the quinoline scaffold and the evaluation of the biological activity of its derivatives.

Synthesis of the Quinoline Scaffold: The Combes Synthesis

The Combes synthesis is a classic and versatile method for the preparation of 2,4-disubstituted quinolines.

Materials:

-

Aniline derivative (e.g., 3-acetylaniline)

-

β-diketone (e.g., acetylacetone)

-

Concentrated sulfuric acid

-

Ice

-

Standard laboratory glassware

Procedure:

-

In a flask, dissolve the aniline derivative in concentrated sulfuric acid with stirring.

-

Cool the mixture in an ice bath.